(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide
Descripción
The exact mass of the compound (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-11-16-13(10-20-11)9-17(2)21(18,19)8-7-12-5-3-4-6-14(12)15/h3-8,10H,9H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXGOFEVNGRRE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide is a compound belonging to the class of ethenesulfonamides, which have garnered attention for their potential biological activities, particularly as anticancer agents and endothelin receptor antagonists. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, structure-activity relationships (SAR), and quantitative structure-activity relationships (QSAR).
The compound exhibits significant biological activity primarily through its interaction with cellular targets that are crucial for cancer cell proliferation and survival. Notably, compounds in the ethenesulfonamide class have been shown to disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This mechanism is critical for their anticancer properties as it inhibits the proper division of cancer cells.
Key Findings:
- Microtubule Disruption : The compound competes with colchicine for binding to tubulin, indicating that it acts similarly to known microtubule inhibitors. This interaction leads to the destabilization of microtubules and subsequently induces apoptosis in cancer cells .
- Endothelin Receptor Antagonism : Ethenesulfonamides have been identified as selective antagonists for endothelin receptors, which are implicated in various cardiovascular diseases. The selectivity towards ETB receptors over ETA receptors has been highlighted as a significant advantage in drug design .
Structure-Activity Relationships (SAR)
The biological activity of (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide can be influenced by various structural modifications. Studies indicate that specific substituents on the phenyl ring and thiazole moiety play critical roles in enhancing its potency.
Notable Structural Features:
- Chlorophenyl Group : The presence of a chlorophenyl group contributes significantly to the compound's hydrophobicity and receptor binding affinity.
- Thiazole Substituent : The thiazole ring is essential for biological activity, with modifications affecting both solubility and interaction with biological targets.
- Sulfonamide Linkage : The sulfonamide functional group is crucial for its pharmacological activity, enhancing the compound's ability to interact with target proteins.
Quantitative Structure-Activity Relationships (QSAR)
Recent QSAR studies have aimed to predict the biological activity of ethenesulfonamide derivatives by analyzing their physicochemical properties and electronic characteristics.
Key QSAR Findings:
- A study involving 40 compounds derived from (E)-N-Aryl-2-ethene-sulfonamide revealed that electronic descriptors such as (highest occupied molecular orbital energy) and steric descriptors significantly correlate with anticancer activity .
- The best predictive model achieved an value of 0.81, indicating a strong relationship between molecular structure and biological activity .
Case Studies
Several studies have evaluated the anticancer potential of (E)-N-Aryl-2-arylethenesulfonamides, including:
- In Vitro Studies : Compounds showed IC50 values ranging from 5 to 10 nM against various cancer cell lines, demonstrating potent cytotoxicity .
- In Vivo Efficacy : In xenograft models, one derivative demonstrated a dramatic reduction in tumor size, indicating significant therapeutic potential .
Data Summary
The following table summarizes key findings related to the biological activities of ethenesulfonamide derivatives:
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit notable antimicrobial properties. The thiazole ring in (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide suggests potential effectiveness against bacterial and fungal strains. For instance, thiazole derivatives have been documented to possess antimicrobial, anti-inflammatory, and anticancer properties .
A study on related thiazole compounds demonstrated significant antibacterial activity against strains such as Bacillus subtilis, indicating that (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide may also exhibit similar effects .
Anticancer Potential
The thiazole component is known for its role in anticancer activity. Compounds featuring thiazole rings have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and the inhibition of cancer cell proliferation . Computational studies using PASS (Prediction of Activity Spectra for Substances) have suggested that this compound may have promising anticancer properties based on its structural characteristics.
Synthetic Routes
The synthesis of (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide can be achieved through several methods:
- Sulfonation Reactions : This involves the introduction of the sulfonamide group to the thiazole derivative.
- Coupling Reactions : The final product can be obtained by coupling the thiazole derivative with the chlorophenyl moiety under specific reaction conditions that favor high yields and purity .
These synthetic routes require careful optimization of reaction conditions to ensure the desired product is obtained efficiently.
Interaction Studies
Understanding how (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies can provide insights into how this compound binds to target proteins involved in disease processes. This knowledge can guide further development and optimization of the compound for therapeutic use .
Q & A
Q. How can researchers optimize the synthesis of (E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide to improve yield and purity?
Methodological Answer: Synthetic optimization involves:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation and catalysts (e.g., Pd/C for hydrogenation) to enhance reaction efficiency .
- Condition Tuning : Adjust temperature (e.g., 0–60°C for sulfonylation), solvent polarity (DMF for polar intermediates, dichloromethane for non-polar steps), and reaction time (monitored via TLC) .
- Purification Strategies : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, thiazole C-H at δ 6.8–7.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.08) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹) .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies to maintain compound stability .
- Derivatization : Introduce hydrophilic groups (e.g., morpholinosulfonyl) via post-synthetic modifications to enhance aqueous solubility .
Q. What strategies resolve low yields during final purification?
Methodological Answer:
- Crystallization Optimization : Slow evaporation in ethanol at 4°C to improve crystal lattice formation .
- pH Adjustment : Acidify reaction mixtures (pH 5–6) to precipitate sulfonamide derivatives .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
Methodological Answer:
- Substituent Effects :
- Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., IC₅₀ reduced by 40% vs. non-chlorinated analogs) .
- Thiazole Methyl Group : Steric hindrance reduces off-target interactions, improving selectivity .
- QSAR Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate logP values with cytotoxicity trends .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hrs) to minimize variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., sulfone derivatives) that may contribute to discrepancies .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
Q. How to address crystallization challenges for X-ray diffraction studies?
Methodological Answer:
Q. Can flow chemistry improve scalability of key synthetic steps?
Methodological Answer:
Q. How to validate molecular docking predictions for target binding?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
